

# Physical and chemical properties of 4-Amino-2-nitropyridine

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## Compound of Interest

Compound Name: 4-Amino-2-nitropyridine

Cat. No.: B056722

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## An In-depth Technical Guide to 4-Amino-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Amino-2-nitropyridine** (CAS No: 14916-64-4), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, spectral properties, synthesis, and reactivity, presented in a format tailored for scientific and research applications.

## Core Physicochemical Properties

**4-Amino-2-nitropyridine**, with the chemical formula  $C_5H_5N_3O_2$ , is a pyridine derivative featuring both an electron-donating amino group and a strong electron-withdrawing nitro group. These substituents significantly influence the electronic environment of the pyridine ring, affecting its reactivity and physical properties. While specific experimental data for some properties of **4-Amino-2-nitropyridine** are not widely reported, the following tables summarize available computed data and experimental values for closely related isomers for comparative purposes.

Table 1: General and Physicochemical Properties of **4-Amino-2-nitropyridine**

Property	Value	Source(s)
IUPAC Name	2-nitropyridin-4-amine	PubChem[1]
CAS Number	14916-64-4	PubChem[1]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	139.11 g/mol	PubChem[1]
Appearance	Solid (Typical for related compounds)	
Melting Point	No experimental data found. (Isomer 4-Amino-3-nitropyridine: 203-207 °C)	
Boiling Point	Decomposes before boiling (Predicted)	
Water Solubility	Low to insoluble (Predicted, based on isomers)	[2]
pKa (Conjugate Acid)	No experimental data found. (Isomer 2-aminopyridine: 6.86; [3] 4-aminopyridine: 9.17)	
LogP (Computed)	0.0	PubChem[1]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature [4] or 2-8°C	

Table 2: Computed Topological and Structural Properties

Property	Value (Computed)	Source(s)
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	139.038176411 Da	PubChem[1]
Topological Polar Surface Area	84.7 Å <sup>2</sup>	PubChem[1]

## Spectroscopic Data

Detailed experimental spectra for **4-Amino-2-nitropyridine** are not readily available in public databases. The following information is based on expected values derived from its structure and data from analogous compounds.

Table 3: Expected Spectroscopic Characteristics

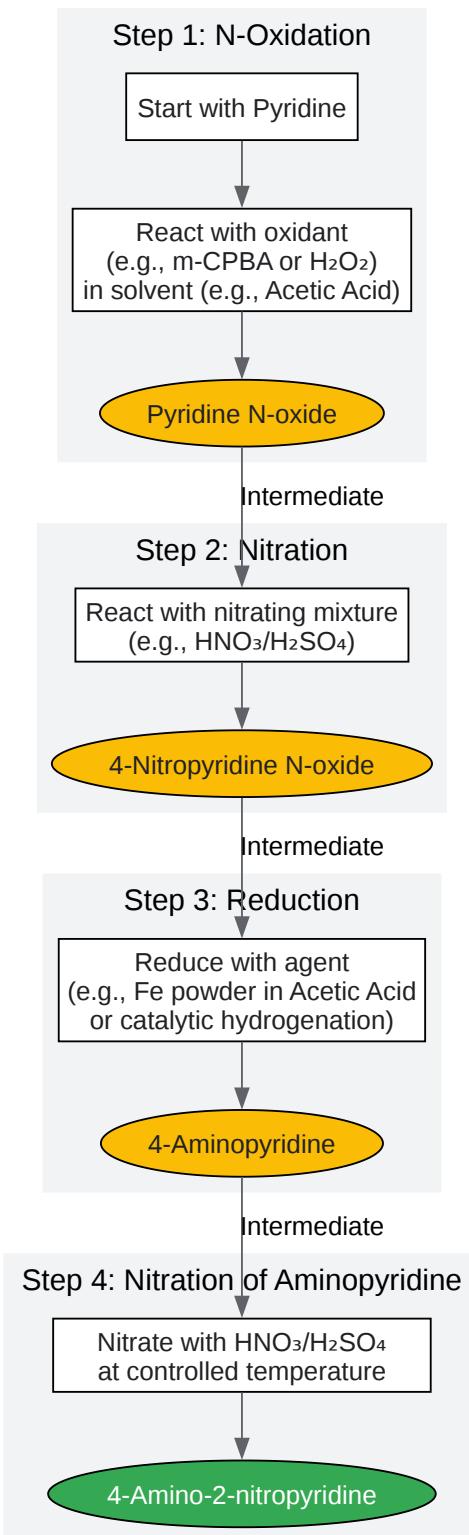
Technique	Expected Characteristics
<sup>1</sup> H NMR	Signals expected in the aromatic region ( $\delta$ 6.0-8.5 ppm). The protons on the pyridine ring will show distinct splitting patterns (doublets, doublet of doublets) influenced by the positions of the amino and nitro groups. The amino group protons (-NH <sub>2</sub> ) will likely appear as a broad singlet.
<sup>13</sup> C NMR	Aromatic carbons are expected in the $\delta$ 100-160 ppm range. The carbon attached to the nitro group (C2) will be significantly deshielded, while carbons ortho and para to the amino group will be more shielded.
FTIR	- N-H stretching (amine): Two medium, sharp bands around 3300-3500 cm <sup>-1</sup> .- N-O stretching (nitro): Two strong bands, asymmetric around 1500-1560 cm <sup>-1</sup> and symmetric around 1335-1385 cm <sup>-1</sup> .- C=C / C=N stretching (aromatic ring): Multiple bands in the 1400-1620 cm <sup>-1</sup> region.- C-N stretching (amine): Bands in the 1250-1350 cm <sup>-1</sup> region.
UV-Vis	The spectrum is expected to show significant absorption in the UV-Vis region due to the extended $\pi$ -system and the presence of chromophoric nitro and amino groups. For comparison, 2-Amino-5-nitropyridine shows strong absorption maxima around 350 nm.[5]
Mass Spec	The molecular ion peak [M] <sup>+</sup> is expected at m/z = 139. Fragmentation may involve the loss of the nitro group (-NO <sub>2</sub> ) or hydrocyanic acid (-HCN).[1]

## Chemical Synthesis and Reactivity

## Synthesis Protocol

A common and effective method for the synthesis of substituted aminopyridines involves the nitration of a pyridine N-oxide followed by reduction. The following is a generalized experimental protocol adapted from procedures for analogous compounds, such as 4-Amino-2-chloropyridine.<sup>[6]</sup> This multi-step synthesis activates the pyridine ring for electrophilic nitration at the 4-position and subsequent reduction of the nitro group.

## Experimental Workflow: Synthesis of 4-Amino-2-nitropyridine

[Click to download full resolution via product page](#)A plausible multi-step synthesis route for **4-Amino-2-nitropyridine**.

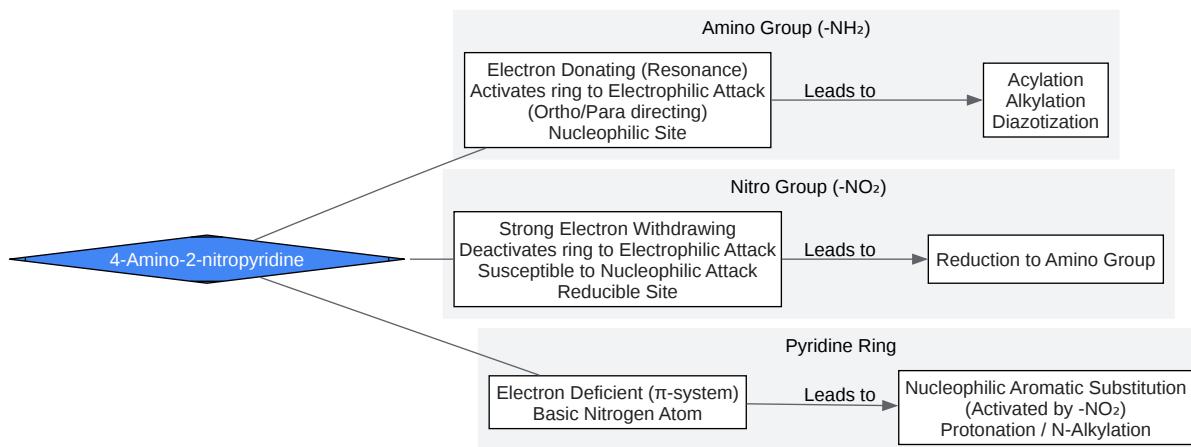
### Detailed Methodology (Reduction of a Nitropyridine Precursor):

A highly plausible direct route is the reduction of a suitable precursor like 2,4-dinitropyridine or the amination of 4-chloro-2-nitropyridine. The reduction of a nitropyridine-N-oxide is also a common strategy. For instance, the reduction of 4-nitropyridine-N-oxide is often accomplished with iron powder in an acidic medium.<sup>[7]</sup>

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitropyridine precursor (1 equivalent).
- **Solvent Addition:** Add a suitable solvent, such as glacial acetic acid or ethanol.
- **Reducing Agent:** Add the reducing agent, such as iron powder (typically 3-4 equivalents), in portions to control the initial exotherm.
- **Reaction:** Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
- **Workup:** After cooling to room temperature, the reaction mixture is filtered to remove the iron salts. The filtrate is then carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.
- **Extraction:** The aqueous solution is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure **4-Amino-2-nitropyridine**.

## Reactivity Profile

The reactivity of **4-Amino-2-nitropyridine** is dictated by the interplay of its functional groups on the pyridine core.

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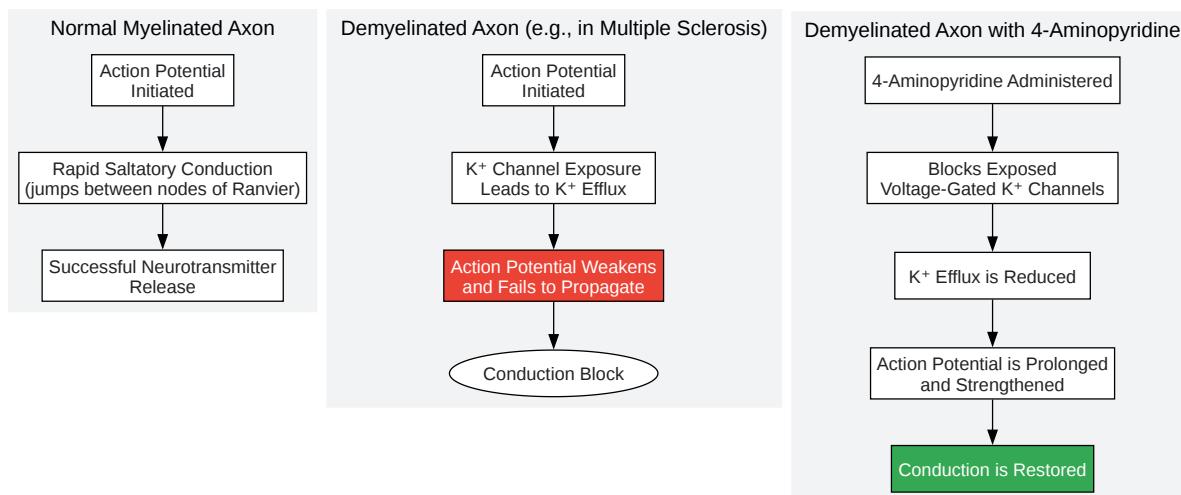
Logical relationships of functional groups and reactivity.

- Amino Group: As a strong activating group, it directs electrophiles to the ortho and para positions (C3 and C5). It can undergo standard amine reactions such as acylation and alkylation.
- Nitro Group: This powerful electron-withdrawing group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group itself is readily reduced to an amino group, offering a route to diaminopyridine derivatives.
- Pyridine Nitrogen: The lone pair on the ring nitrogen provides a site for protonation and alkylation, although its basicity is significantly reduced by the electron-withdrawing nitro group.

## Relevance in Drug Development: Mechanism of Action Analogue

While **4-Amino-2-nitropyridine** itself is primarily a building block, its parent compound, 4-aminopyridine (4-AP, also known as dalfampridine), is an approved drug for improving walking in patients with multiple sclerosis. Understanding the mechanism of 4-AP provides critical context for the development of new drugs based on this scaffold.

4-AP functions as a voltage-gated potassium ( $K^+$ ) channel blocker. In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions during action potential propagation. This current leak shortens the action potential and can lead to conduction failure. By blocking these  $K^+$  channels, 4-AP reduces the repolarizing potassium current, which prolongs the action potential and restores nerve signal conduction in demyelinated axons.

Mechanism of Action: 4-Aminopyridine as a K<sup>+</sup> Channel Blocker[Click to download full resolution via product page](#)

Signaling pathway illustrating the therapeutic action of 4-aminopyridine.

The presence of the nitro group in **4-Amino-2-nitropyridine** would significantly alter its electronic and steric profile compared to 4-AP, likely affecting its binding affinity and selectivity for different potassium channel subtypes. This makes it an interesting scaffold for developing new channel modulators with potentially different therapeutic applications.

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